

In-Depth Technical Guide to 4-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminopiperidin-2-one hydrochloride

Cat. No.: B111523

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Aminopiperidin-2-one hydrochloride** (CAS Number: 1260883-24-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and potential therapeutic applications based on the activities of structurally related compounds. While specific biological targets and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide offers insights into general synthetic strategies and the known biological relevance of the 4-aminopiperidine scaffold.

Chemical and Physical Properties

4-Aminopiperidin-2-one hydrochloride is a beige solid with the molecular formula $C_5H_{11}ClN_2O$ and a molecular weight of 150.61 g/mol. [\[1\]](#)[\[2\]](#) While a specific melting point is not widely reported, its boiling point is documented as 329.2°C at 760 mmHg. [\[3\]](#)

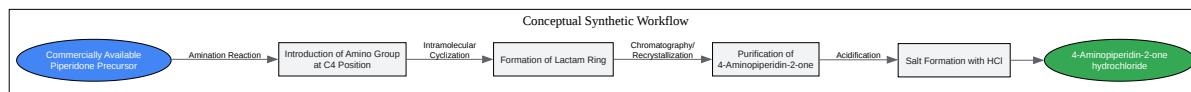
Table 1: Physicochemical Properties of **4-Aminopiperidin-2-one hydrochloride**

Property	Value	Source(s)
CAS Number	1260883-24-6	[1] [2]
Molecular Formula	C ₅ H ₁₁ ClN ₂ O	[1] [2] [3]
Molecular Weight	150.61 g/mol	[1] [2] [3]
Physical Form	Beige Solid	[1]
Boiling Point	329.2°C at 760 mmHg	[3]
Purity	~95%	[1]

Note: Solubility data in various solvents is not readily available in the reviewed literature.

Safety and Handling

4-Aminopiperidin-2-one hydrochloride is associated with several hazard statements, indicating that it should be handled with care by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.


Table 2: GHS Hazard and Precautionary Statements

Category	Statement Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	[3]
H315		Causes skin irritation.	[3]
H319		Causes serious eye irritation.	[3]
H335		May cause respiratory irritation.	[3]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.	[3]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]

Synthesis and Experimental Protocols

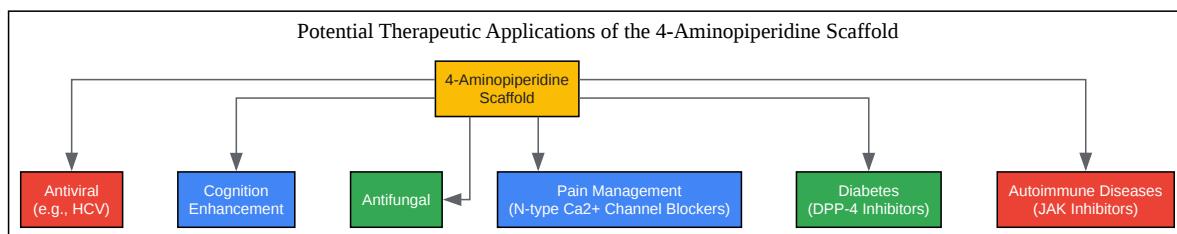
A detailed, step-by-step experimental protocol for the synthesis of **4-Aminopiperidin-2-one hydrochloride** is not explicitly described in the readily available scientific literature. However, the synthesis of structurally similar compounds, such as 4-substituted-3-aminopiperidin-2-ones, has been reported.^[4] These methods often involve multi-step sequences.

A potential synthetic approach could be conceptualized based on established organic chemistry principles. The following diagram illustrates a logical workflow for a hypothetical synthesis, which should be considered for theoretical purposes only and would require experimental validation.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **4-Aminopiperidin-2-one hydrochloride**.

Biological Activity and Potential Applications


While there is a lack of specific biological data for **4-Aminopiperidin-2-one hydrochloride**, the broader class of 4-aminopiperidine derivatives has shown significant potential in various therapeutic areas. This suggests that **4-Aminopiperidin-2-one hydrochloride** could serve as a valuable scaffold or intermediate in the development of novel drugs.

The 4-aminopiperidine moiety is a key pharmacophore in compounds targeting a range of biological processes. Research on related molecules has highlighted their potential as:

- Antiviral Agents: Derivatives of 4-aminopiperidine have been identified as inhibitors of Hepatitis C virus (HCV) assembly.[5]
- Cognition Enhancers: Certain 4-aminopiperidine analogues have demonstrated potent nootropic effects in preclinical studies.
- Antifungal Agents: The 4-aminopiperidine scaffold is being explored for the development of new antifungal drugs.
- N-type Calcium Channel Blockers: These compounds have been investigated for their potential in treating pain and neuropathic pain.[6]
- DPP-4 Inhibitors: Some complex molecules incorporating a 3-aminopiperidine moiety have been developed as treatments for type 2 diabetes.[7]

- Janus Kinase (JAK) Inhibitors: The piperidine ring is a core component of tofacitinib, a medication used to treat several autoimmune diseases.[8]

The following diagram illustrates the potential therapeutic avenues for compounds containing the 4-aminopiperidine scaffold based on existing research.

[Click to download full resolution via product page](#)

Caption: Potential therapeutic applications stemming from the 4-aminopiperidine core structure.

Conclusion

4-Aminopiperidin-2-one hydrochloride is a chemical entity with potential for further exploration in drug discovery and development. While comprehensive data on its properties and biological activity are currently limited, the established therapeutic relevance of the 4-aminopiperidine scaffold provides a strong rationale for its investigation. Future research should focus on elucidating its specific biological targets, developing and optimizing synthetic routes, and evaluating its efficacy in relevant disease models. This technical guide serves as a foundational resource to aid researchers in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2-piperidinone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. 1260883-24-6[4-Aminopiperidin-2-one hydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihdropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tofacitinib - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Aminopiperidin-2-one Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111523#4-aminopiperidin-2-one-hydrochloride-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com